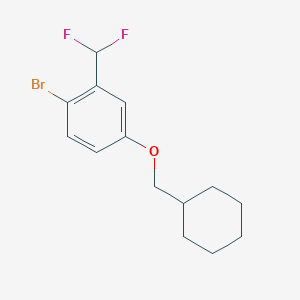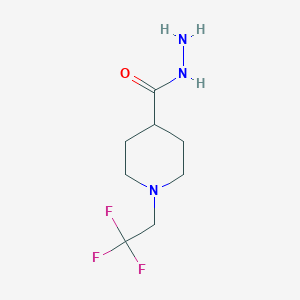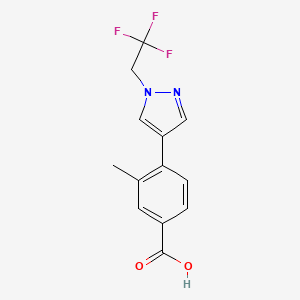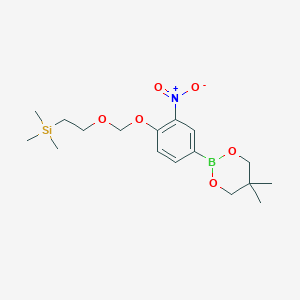
2-(4-Phenylcyclohexyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenylcyclohexyl)acetohydrazide is a chemical compound that belongs to the class of acyl hydrazides. These compounds are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a phenyl group attached to a cyclohexyl ring, which is further connected to an acetohydrazide moiety. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
The synthesis of 2-(4-Phenylcyclohexyl)acetohydrazide typically involves the reaction of 4-phenylcyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final acetohydrazide product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial production methods for acyl hydrazides, including this compound, may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods can include the use of metal-based catalysts such as rhodium or copper, as well as non-metal-based approaches like aerobic or photoorganocatalytic processes .
化学反応の分析
2-(4-Phenylcyclohexyl)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Oxidation: The compound can be oxidized to form corresponding acyl azides or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives or amines.
Substitution: Substitution reactions can occur at the hydrazide moiety, leading to the formation of various substituted hydrazides or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield acyl azides, while reduction with sodium borohydride can produce hydrazine derivatives .
科学的研究の応用
2-(4-Phenylcyclohexyl)acetohydrazide has several scientific research applications across various fields:
作用機序
The mechanism of action of 2-(4-Phenylcyclohexyl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, hydrazide derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various mechanisms, such as competitive inhibition or irreversible binding to the enzyme .
In the case of biological activities, the compound may interact with cellular receptors or ion channels, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
2-(4-Phenylcyclohexyl)acetohydrazide can be compared with other similar compounds, such as cyanoacetohydrazides and phenoxyacetohydrazides. These compounds share similar structural features but differ in their specific substituents and functional groups.
Cyanoacetohydrazides: These compounds contain a cyano group attached to the acetohydrazide moiety, which imparts different chemical reactivity and biological activity compared to this compound.
Phenoxyacetohydrazides: These compounds have a phenoxy group instead of a phenyl group, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific phenylcyclohexyl structure, which can influence its reactivity and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions and exhibit diverse biological activities. Understanding its preparation methods, chemical reactivity, and mechanism of action can provide valuable insights for its use in scientific research and industrial applications.
特性
IUPAC Name |
2-(4-phenylcyclohexyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-16-14(17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBWNSMWQJCWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)NN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














